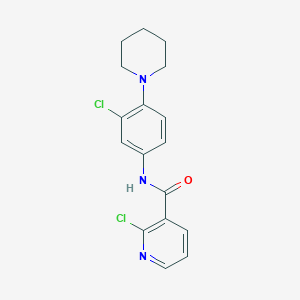
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and low toxicity. AH-7921 is structurally similar to other opioids such as fentanyl and morphine, but its unique chemical structure makes it a promising candidate for further research and development.
作用机制
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine acts as a selective μ-opioid receptor agonist, binding to and activating the μ-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain transmission and the release of dopamine, producing analgesic and euphoric effects. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine also has some affinity for the δ-opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been shown to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. It has also been shown to produce mild sedation and respiratory depression at higher doses. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has a low potential for abuse and dependence, and its toxicity is relatively low compared to other opioids.
实验室实验的优点和局限性
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptors, its low toxicity, and its lack of respiratory depression. However, its relatively short duration of action and the need for specialized equipment and facilities for its synthesis and handling may limit its use in some experiments.
未来方向
There are several potential directions for future research on N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in humans.
3. Evaluation of the potential use of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in the treatment of chronic pain and opioid addiction.
4. Development of novel analogs of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine with improved potency and selectivity.
5. Investigation of the potential use of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in the treatment of other conditions, such as depression and anxiety.
In conclusion, N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine is a promising candidate for further research and development as an analgesic drug. Its unique chemical structure and low toxicity make it an attractive alternative to other opioids, and its potential uses extend beyond pain management. Further research is needed to fully explore its potential and to optimize its use in clinical settings.
合成方法
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with cycloheptanone to form the intermediate 3-chloro-4,5-dimethoxybenzylcycloheptanone. This intermediate is then reduced using sodium borohydride to form N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been extensively studied and optimized, and several variations of the method have been developed.
科学研究应用
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been studied for its potential use as an analgesic drug, particularly in the treatment of chronic pain. It has been shown to have potent analgesic effects in animal models, and its low toxicity and lack of respiratory depression make it an attractive alternative to other opioids. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
属性
产品名称 |
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H24ClNO2/c1-19-15-10-12(9-14(17)16(15)20-2)11-18-13-7-5-3-4-6-8-13/h9-10,13,18H,3-8,11H2,1-2H3 |
InChI 键 |
ICLNYUIOZAQWEL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)